molecular formula C13H18N6 B14942285 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine

1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine

Cat. No.: B14942285
M. Wt: 258.32 g/mol
InChI Key: WCGBPCFFUAKAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a phenyl ring bearing a 1H-1,2,3,4-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.

    Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with an ethyl group.

    Coupling Reaction: Finally, the phenyl-tetrazole compound is coupled with the ethyl-piperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: N-oxides of the tetrazole ring.

    Reduction: Reduced derivatives of the piperazine ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Phenylpiperazine: Lacks the tetrazole moiety, making it less versatile in forming hydrogen bonds and metal coordination.

    1-Ethyl-4-phenylpiperazine: Similar structure but without the tetrazole ring, leading to different chemical and biological properties.

    1-(2-Phenylethyl)piperazine: Features a different substitution pattern, affecting its reactivity and applications.

Uniqueness: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the tetrazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine

InChI

InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3

InChI Key

WCGBPCFFUAKAOL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.